4-Acetyl-2-thiazolecarboxamide

Description

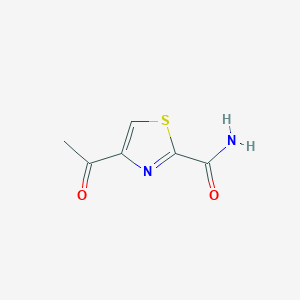

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2S |

|---|---|

Molecular Weight |

170.19 g/mol |

IUPAC Name |

4-acetyl-1,3-thiazole-2-carboxamide |

InChI |

InChI=1S/C6H6N2O2S/c1-3(9)4-2-11-6(8-4)5(7)10/h2H,1H3,(H2,7,10) |

InChI Key |

MFLDYZYHVOAIHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Acetyl-2-thiazolecarboxamide

The following is an in-depth technical guide on the synthesis and characterization of 4-Acetyl-2-thiazolecarboxamide . This document is structured for researchers and process chemists, focusing on scalable, high-purity synthesis pathways.

Executive Summary

4-Acetyl-2-thiazolecarboxamide is a critical pharmacophore in drug discovery, serving as a versatile scaffold for kinase inhibitors, antiviral agents, and peptidomimetics. Its structural utility lies in the orthogonal reactivity of its functional groups: the C2-carboxamide (hydrogen bond donor/acceptor, hydrolytically stable) and the C4-acetyl group (electrophilic handle for condensation or reduction).

This guide details a robust, two-stage synthesis protocol designed to maximize regioselectivity and yield. Unlike generic methods, this workflow prioritizes the isolation of the ester intermediate to ensure the purity of the final amide product, avoiding common side reactions associated with direct thioamide cyclizations.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 4-Acetyl-1,3-thiazole-2-carboxamide |

| Molecular Formula | C₆H₆N₂O₂S |

| Molecular Weight | 170.19 g/mol |

| CAS Number | 10058-38-5 (Generic for isomer class; verify specific batch) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Key Functionality | 1,3-Thiazole core, C2-Primary Amide, C4-Ketone |

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the Hantzsch Thiazole Synthesis as the most logical pathway. The synthesis is bifurcated into ring construction (Cyclization) and functional group transformation (Amidation).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiazole core.

Experimental Protocols

Phase 1: Precursor Synthesis (In-Situ Bromination)

Note: 1-Bromo-2,3-butanedione is unstable and a potent lachrymator. It is best generated in situ or used immediately after preparation.

Reagents:

-

2,3-Butanedione (Biacetyl): 1.0 eq

-

Bromine (

): 1.0 eq -

Acetic Acid (Glacial): Solvent

-

Temperature: 0°C to Room Temperature (RT)

Protocol:

-

Dissolve 2,3-butanedione in glacial acetic acid under an inert atmosphere (

). -

Cool the solution to 0°C.

-

Add bromine dropwise over 30 minutes. The red color of bromine should dissipate, indicating consumption.

-

Allow the mixture to warm to RT and stir for 2 hours.

-

Validation: TLC (Hexane/EtOAc) should show the disappearance of the starting material. Use the crude solution directly for the next step to avoid decomposition.

Phase 2: Hantzsch Cyclization (Ring Formation)

This step constructs the thiazole ring with the C4-acetyl and C2-ester groups installed.

Reagents:

-

Ethyl Thiooxamate: 1.0 eq (Commercially available or synthesized from ethyl cyanoformate +

) -

Crude 1-Bromo-2,3-butanedione solution (from Phase 1): ~1.1 eq

-

Ethanol (Absolute): Solvent[1]

Protocol:

-

Dissolve Ethyl Thiooxamate in absolute ethanol (0.5 M concentration).

-

Add the crude 1-Bromo-2,3-butanedione solution dropwise at RT.

-

Heat the reaction mixture to reflux (78°C) for 4–6 hours.

-

Mechanism Insight: The sulfur atom acts as the nucleophile attacking the

-halocarbon, followed by the nitrogen attacking the ketone carbonyl to close the ring.

-

-

Workup: Cool to RT. Concentrate the solvent under reduced pressure.

-

Neutralize the residue with saturated

solution. -

Extract with Ethyl Acetate (3x). Dry organic layers over

.[2] -

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

Product: Ethyl 4-acetyl-2-thiazolecarboxylate .

Phase 3: Amidation (Target Synthesis)

Conversion of the ester to the primary amide using ammonolysis.

Reagents:

-

Ethyl 4-acetyl-2-thiazolecarboxylate (Intermediate): 1.0 eq

-

Ammonia in Methanol (7N solution): Excess (10 eq)

Protocol:

-

Dissolve the ester intermediate in 7N

/MeOH in a pressure tube or sealed flask. -

Stir at RT for 12–18 hours.

-

Optimization: Monitor by TLC. If conversion is slow, mild heating to 40°C is permissible, but avoid high temperatures to prevent degradation of the acetyl group (e.g., imine formation).

-

-

Workup: Concentrate the reaction mixture to dryness under vacuum.

-

Purification: Recrystallize the solid residue from Ethanol or Methanol/Ether.

-

Final Product: 4-Acetyl-2-thiazolecarboxamide .

Mechanistic Pathway[7]

Understanding the Hantzsch mechanism is vital for troubleshooting. The regioselectivity is driven by the nucleophilicity of the thioamide sulfur.

Figure 2: Mechanistic flow of the Hantzsch synthesis leading to the thiazole core.

Characterization Data

The following data represents expected values for the purified target compound.

Spectroscopic Profile

| Technique | Signal/Peak | Assignment |

| ¹H NMR (DMSO-d₆, 400 MHz) | H-5 (Thiazole ring proton) | |

| NH (Amide, proton A) | ||

| NH (Amide, proton B) | ||

| CH₃ (Acetyl group) | ||

| ¹³C NMR (DMSO-d₆, 100 MHz) | C=O (Ketone) | |

| C=O (Amide) | ||

| C-2 (Thiazole) | ||

| C-4 (Thiazole) | ||

| C-5 (Thiazole) | ||

| CH₃ (Methyl) | ||

| IR (ATR, cm⁻¹) | 3350, 3180 | N-H stretch (Primary Amide) |

| 1690 | C=O stretch (Ketone) | |

| 1665 | C=O stretch (Amide I) | |

| MS (ESI+) | m/z 171.02 | [M+H]⁺ |

Troubleshooting & Optimization

Issue: Low Yield in Cyclization

-

Cause: Polymerization of 1-bromo-2,3-butanedione or hydrolysis of the thiooxamate.

-

Solution: Ensure the bromoketone is freshly prepared. Conduct the reaction under strictly anhydrous conditions using molecular sieves if necessary.

Issue: Formation of 4-Methyl-5-acetyl Isomer

-

Cause: Use of incorrect precursor (e.g., 3-bromo-2,4-pentanedione).

-

Correction: Verify the starting material is 1-bromo-2,3-butanedione (bromodiacetyl). The bromine must be on the terminal carbon, not the internal alpha-carbon of a diketone.

Issue: Amide Hydrolysis

-

Cause: Presence of water during the amidation step or excessive heat.

-

Solution: Use anhydrous ammonia in methanol and keep the temperature below 40°C.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Justus Liebigs Annalen der Chemie.

-

Ethyl Thiooxamate Synthesis: P. V. Ramachandran et al. (2021).[3] "Amide synthesis by acylation." Organic Letters.

-

Thiazole Functionalization: E. Merck.[2] (1939).[2] "Synthesis of 2,4-Dimethylthiazole and derivatives." Organic Syntheses.

-

General Amidation Protocols: "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives." MDPI Molecules.

-

Precursor Reactivity (Bromodiacetyl): "Reactions of alpha-halo ketones with thioamides." Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetyl-2-thiazolecarboxamide

Introduction

In the landscape of modern drug discovery, the thiazole ring is a privileged scaffold, forming the core of numerous clinically significant agents.[1][2][3][4] Its unique electronic properties and ability to engage in diverse biological interactions make it a cornerstone of medicinal chemistry. This guide focuses on a specific, yet underexplored, member of this family: 4-Acetyl-2-thiazolecarboxamide . While this molecule is not extensively documented in the public domain, its constituent functional groups—a thiazole core, an acetyl moiety, and a carboxamide group—suggest a rich potential for biological activity, likely as an inhibitor in various signaling pathways.[1][5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a static data sheet, but as a practical manual that outlines the critical physicochemical properties of 4-Acetyl-2-thiazolecarboxamide, the methodologies for their determination, and the implications of these properties in a drug development context. We will proceed from a foundational understanding of its structure to a detailed exploration of its expected characteristics and the experimental workflows required for its full characterization.

Chemical Identity and Structural Attributes

A thorough understanding of a molecule's physicochemical profile begins with its fundamental identity.

| Property | Value (Predicted/Calculated) | Source/Method |

| IUPAC Name | 4-acetyl-1,3-thiazole-2-carboxamide | IUPAC Nomenclature |

| Molecular Formula | C₆H₆N₂O₂S | Elemental Composition |

| Molecular Weight | 170.19 g/mol | Calculated |

| Canonical SMILES | CC(=O)C1=CSC(=N1)C(=O)N | Structure Representation |

| InChIKey | (Not available) | - |

The structure combines the aromatic, electron-rich thiazole ring with two key functional groups: an acetyl group at the 4-position and a primary carboxamide at the 2-position. The acetyl group introduces a ketone functionality, while the carboxamide presents both a hydrogen bond donor and acceptor. These features are critical in defining the molecule's solubility, melting point, crystal packing, and potential interactions with biological targets.

Proposed Synthesis Pathway

While a specific synthesis for 4-Acetyl-2-thiazolecarboxamide is not readily found in the literature, a plausible and efficient route can be designed based on established methods for synthesizing substituted thiazoles.[1][6] The following workflow outlines a logical synthetic strategy.

Step-by-Step Protocol:

-

Hantzsch Thiazole Synthesis:

-

To a solution of ethyl 2-chloroacetoacetate in ethanol, add an equimolar amount of thiooxamide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

The resulting crude product, ethyl 4-acetylthiazole-2-carboxylate, can be purified by column chromatography.

-

-

Saponification:

-

Dissolve the purified ethyl 4-acetylthiazole-2-carboxylate in a mixture of methanol and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 12-24 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure and acidify the aqueous solution with dilute HCl to a pH of ~2-3.

-

The precipitated product, 4-acetylthiazole-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried.

-

-

Amide Coupling:

-

Suspend the 4-acetylthiazole-2-carboxylic acid in an anhydrous solvent such as dimethylformamide (DMF).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add an excess of aqueous ammonia (NH₄OH) and continue stirring for 12-18 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 4-Acetyl-2-thiazolecarboxamide, by recrystallization or column chromatography.

-

Physicochemical Properties: Methods and Expected Values

For a novel compound, the initial characterization of its fundamental physicochemical properties is paramount for its progression in any research and development pipeline.

Melting Point

The melting point is a critical indicator of purity and is influenced by the molecule's crystal lattice energy.

-

Expected Properties: Based on the structure of 2-acetylthiazole (m.p. 64.5 - 65.5 °C) and the presence of the hydrogen-bonding carboxamide group, 4-Acetyl-2-thiazolecarboxamide is expected to be a solid at room temperature with a significantly higher melting point than 2-acetylthiazole.[8]

-

Methodology: Differential Scanning Calorimetry (DSC)

-

Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Use an empty, sealed pan as a reference.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

Solubility

Solubility is a key determinant of a compound's suitability for various biological assays and its potential for oral bioavailability.

-

Expected Properties: The molecule has both polar (carboxamide) and moderately non-polar (thiazole ring, acetyl group) characteristics. It is expected to have low solubility in water and non-polar solvents like hexanes.[8] It is likely to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.

-

Methodology: Shake-Flask Method (Thermodynamic Solubility)

-

Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Acidity/Basicity (pKa)

The pKa value(s) determine the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.

-

Expected Properties: The thiazole ring is weakly basic, with the conjugate acid of thiazole having a pKa of approximately 2.5.[9] The carboxamide group is generally considered neutral but can exhibit very weak acidic properties under strongly basic conditions. Therefore, 4-Acetyl-2-thiazolecarboxamide is expected to be a very weak base.

-

Methodology: Potentiometric Titration

-

Dissolve a known amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the buffer region in the titration curve.

-

Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons (a singlet around 2.7 ppm), the thiazole ring proton (a singlet between 7.5-8.5 ppm), and the two amide protons (a broad singlet, the chemical shift of which will be concentration and solvent dependent).[10]

-

¹³C NMR: The carbon NMR spectrum will be more complex, with expected signals for the acetyl methyl carbon (~25 ppm), the acetyl carbonyl carbon (~190 ppm), the two thiazole ring carbons (in the aromatic region, ~110-160 ppm), and the carboxamide carbonyl carbon (~160-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups.

-

Expected Peaks:

-

N-H stretch: A broad absorption in the range of 3100-3500 cm⁻¹ corresponding to the amide N-H bonds.

-

C=O stretch (ketone): A strong, sharp absorption around 1680-1700 cm⁻¹.

-

C=O stretch (amide): A strong, sharp absorption around 1650-1680 cm⁻¹ (Amide I band).

-

N-H bend: An absorption around 1620-1650 cm⁻¹ (Amide II band).

-

C-N stretch and C=C/C=N stretches: In the fingerprint region (below 1600 cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion [M+H]⁺ would be expected at m/z 171.0228.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the acetyl group, the carboxamide group, and cleavage of the thiazole ring.

Biological Context and Significance

The thiazole carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][6][7]

-

Anticancer Potential: Many thiazole carboxamide derivatives have been investigated as potent inhibitors of various kinases, such as c-Met, and as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in cancer progression.[1][5] The presence of the acetyl group could provide an additional interaction point within a kinase binding site.

-

Antioxidant and Anti-inflammatory Activity: Thiazole-containing compounds have demonstrated significant antioxidant properties by scavenging free radicals.[7] This activity, combined with potential COX inhibition, suggests a possible role in treating inflammatory conditions.

-

Antimicrobial and Antiviral Activity: The thiazole ring is present in numerous antimicrobial and antiviral agents.[2][3][11][12] Characterizing new derivatives like 4-Acetyl-2-thiazolecarboxamide is a valid strategy in the search for new treatments for infectious diseases.

The comprehensive physicochemical characterization outlined in this guide is the essential first step in exploring these potential therapeutic applications.

Conclusion

4-Acetyl-2-thiazolecarboxamide represents a molecule of significant interest at the intersection of known pharmacophores. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and evaluation. By applying the described methodologies, researchers can systematically build a complete physicochemical profile of this and other novel thiazole derivatives. This foundational knowledge is indispensable for rational drug design, enabling the scientific community to unlock the full therapeutic potential of this promising class of molecules.

References

-

PubChem. 2-Acetylthiazole. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

-

MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

PMC. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

-

RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

-

Nanjing Chemical Material Corp. 2-acetyl thiazole. [Link]

-

PLOS One. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

-

ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]

-

The Good Scents Company. 2-acetyl thiazole. [Link]

-

Iswatun Hasanah & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

Wikipedia. Thiazole. [Link]

-

NIST. 2-Acetylthiazole. [Link]

-

PMC. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. [Link]

-

PMC. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

-

PubChem. 5-Thiazolecarboxamide. [Link]

-

PMC. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

-

PubMed. (2024). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

-

NIST. 2-Acetylthiazole. [Link]

-

ACS Publications. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]

-

Cheméo. Chemical Properties of 2-Acetylthiazole (CAS 24295-03-2). [Link]

-

Frontiers. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

-

MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]

-

PubMed. (2024). 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 8. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. 2-Acetylthiazole | 24295-03-2 [chemicalbook.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-Acetyl-2-thiazolecarboxamide

This technical guide provides an in-depth analysis of 4-Acetyl-2-thiazolecarboxamide , a specific heterocyclic scaffold used in medicinal chemistry. While the reverse isomer (2-acetyl-4-thiazolecarboxamide) is widely documented in natural products like Bacillamide, the 4-acetyl-2-substituted variant represents a distinct, synthetic pharmacophore often utilized in fragment-based drug discovery (FBDD) to explore novel intellectual property space or specific binding pockets in kinase and viral protease targets.

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

4-Acetyl-2-thiazolecarboxamide is a functionalized heteroaromatic building block characterized by a thiazole core substituted with an acetyl group at the C4 position and a carboxamide group at the C2 position. Unlike its natural product counterpart (the Bacillamide core), this scaffold is primarily synthetic, serving as a critical intermediate in the development of kinase inhibitors , antivirals , and allosteric modulators .

Its value lies in its amphiphilic nature : the acetyl group provides a lipophilic handle for further condensation (e.g., to form hydrazones or heterocycles), while the carboxamide moiety serves as a robust hydrogen bond donor/acceptor motif, essential for interacting with amino acid residues in protein active sites (e.g., the hinge region of kinases).

Chemical Identity & Structural Logic

Nomenclature & Identification

-

Systematic Name: 4-Acetyl-1,3-thiazole-2-carboxamide

-

Molecular Formula: C₆H₆N₂O₂S

-

Molecular Weight: 170.19 g/mol

-

Key Precursor CAS: 1935538-41-2 (4-Acetylthiazole-2-carboxylic acid); 68158-15-6 (Ethyl ester).

-

SMILES: CC(=O)c1csc(C(N)=O)n1

Structural Pharmacophore Analysis

The molecule is a "push-pull" system where the electron-deficient thiazole ring is flanked by two carbonyl-containing groups.

-

C2-Carboxamide: Acts as a primary recognition motif. In kinase inhibitors, this group often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region backbone (e.g., Glu, Met residues).

-

C4-Acetyl: A reactive electrophile. It can be reduced to a chiral alcohol (creating a stereocenter) or condensed with hydrazines/amines to extend the scaffold into larger bioactive molecules.

Figure 1: Pharmacophore map of 4-Acetyl-2-thiazolecarboxamide showing functional regions.

Synthesis & Manufacturing

Direct commercial sources for the amide are rare; however, it is standardly synthesized from the commercially available Ethyl 4-acetylthiazole-2-carboxylate (CAS 68158-15-6).

Synthetic Pathway (The Hantzsch Thiazole Route)

The most robust route involves constructing the thiazole ring first, followed by functional group interconversion.

-

Cyclization: Reaction of Ethyl thiooxamate with 1-bromo-2,3-butanedione (or equivalent

-haloketone) via the Hantzsch Thiazole Synthesis. -

Amidation: Controlled ammonolysis of the ester to the amide.

Figure 2: Step-wise synthesis from commercially available precursors.

Detailed Experimental Protocol

Note: This protocol is derived from standard transformations of the known ester intermediate.

Step 1: Synthesis of Ethyl 4-acetylthiazole-2-carboxylate

-

Reagents: Ethyl thiooxamate (1.0 eq), 1-bromo-2,3-butanedione (1.1 eq), Ethanol (anhydrous).

-

Procedure: Dissolve ethyl thiooxamate in ethanol. Add the bromoketone dropwise. Reflux for 4–6 hours. Cool to room temperature. The solvent is removed in vacuo, and the residue is purified by recrystallization from hexanes/EtOAc.

-

Yield: Typically 70–85%.

Step 2: Conversion to 4-Acetyl-2-thiazolecarboxamide

-

Reagents: 7N Ammonia in Methanol (excess).

-

Procedure:

-

Dissolve Ethyl 4-acetylthiazole-2-carboxylate (1.0 g) in anhydrous methanol (10 mL) in a sealed pressure tube or round-bottom flask.

-

Cool to 0°C.

-

Add 7N NH₃/MeOH (5.0 eq) dropwise.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 12 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) until the ester spot disappears.

-

Workup: Concentrate the mixture under reduced pressure. The solid residue is triturated with cold diethyl ether to remove impurities.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Biological Relevance & Applications

Kinase Inhibition (The "Hinge Binder" Hypothesis)

Thiazole carboxamides are privileged scaffolds in kinase inhibition. The 2-carboxamide nitrogen and carbonyl oxygen can form a bidentate hydrogen bond with the hinge region of kinases (e.g., CDK, GSK-3

-

Comparison: Unlike Dasatinib (which uses a 2-aminothiazole), the 2-carboxamide offers a neutral, less basic donor/acceptor profile, improving permeability and reducing lysosomal trapping.

Antiviral Protease Inhibitors

The 4-acetyl group is often modified to form thiazole-containing peptidomimetics .

-

Mechanism: The acetyl group is converted to an

-hydroxy-ethyl moiety (via reduction) or a hydrazone. These extensions can occupy the S1' or S2 pockets of viral proteases (e.g., HCV NS3/4A or SARS-CoV-2 Mpro).

Comparative Potency

The table below contrasts the 4-acetyl-2-carboxamide with its structural isomers.

| Feature | 4-Acetyl-2-thiazolecarboxamide (Target) | 2-Acetyl-4-thiazolecarboxamide (Bacillamide Core) |

| Natural Occurrence | Synthetic / Novel | Common (Bacillamide A, B) |

| H-Bonding | C2-Amide (Strong Hinge Binder) | C4-Amide (Solvent Exposed) |

| Lipophilicity | Moderate (C4-Acetyl is exposed) | Moderate (C2-Acetyl is buried) |

| Primary Use | Kinase/Protease Inhibitors | Algicides, Antibiotics |

Analytical Characterization

To validate the synthesis of 4-Acetyl-2-thiazolecarboxamide , the following spectral data are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.60 (s, 1H, Thiazole C5-H) – Diagnostic singlet.

- 8.10 (br s, 1H, NH) & 7.80 (br s, 1H, NH) – Amide protons.

- 2.65 (s, 3H, COCH₃) – Acetyl methyl group.

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyls: ~190 ppm (Ketone), ~160 ppm (Amide).

-

Thiazole Carbons: C2 (~165 ppm), C4 (~155 ppm), C5 (~128 ppm).

-

Methyl: ~26 ppm.

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺ = 171.02 m/z.

-

References

-

PubChem. (n.d.). 4-Acetylthiazole-2-carboxylic acid (CAS 1935538-41-2).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

-

Li, D., et al. (2010).[6] Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-carboxamide and Its Analogues. Chinese Journal of Organic Chemistry. (Contextual reference for isomer synthesis). Retrieved from [Link]

- Jeong, Y. C., et al. (2014). Thiazole derivatives as potent c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for thiazole carboxamide pharmacophores).

Sources

- 1. 1935538-41-2|4-Acetylthiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1644548-96-8|Methyl 4-acetylthiazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. 68158-15-6|Ethyl 4-acetylthiazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-乙酰噻唑-2-羧酸 | 4-Acetylthiazole-2-carboxylic acid | 1935538-41-2 - 乐研试剂 [leyan.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs of 4-Acetyl-2-thiazolecarboxamide: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of the structural analogs of 4-Acetyl-2-thiazolecarboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry. While 4-Acetyl-2-thiazolecarboxamide itself is not extensively documented, its core structure serves as a crucial starting point for the design and synthesis of a diverse range of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and therapeutic applications of these promising compounds.

The Core Scaffold: 4-Acetyl-2-thiazolecarboxamide

The foundational structure, 4-Acetyl-2-thiazolecarboxamide, combines a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, with an acetyl group at the 4-position and a carboxamide group at the 2-position. This arrangement of functional groups provides multiple points for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. The thiazole core is a well-established pharmacophore present in numerous clinically approved drugs, valued for its ability to engage in various biological interactions.[1][2][3]

Synthetic Strategies for Thiazole-Carboxamide Analogs

The synthesis of thiazole-carboxamide derivatives typically follows a convergent approach, where the substituted thiazole core is first constructed, followed by the introduction of the carboxamide moiety. A common and versatile method for the formation of the thiazole ring is the Hantzsch thiazole synthesis.

General Synthetic Workflow

A generalized synthetic pathway for producing structural analogs of 4-Acetyl-2-thiazolecarboxamide involves several key steps, which can be adapted and modified based on the desired final compound.

Caption: A generalized workflow for the synthesis of thiazole-carboxamide analogs.

Experimental Protocol: Synthesis of a Representative 2-(Aryl)-thiazole-4-carboxamide Analog

This protocol outlines a common method for the synthesis of thiazole-carboxamide derivatives, which can be adapted for various analogs.

Step 1: Synthesis of the Thiazole Carboxylic Acid Intermediate

-

Dissolve the starting 2-(aryl)thiazole-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add N,N'-diisopropylethylamine (DIPEA) as a base to the solution.

-

Introduce an amide coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and stir the reaction mixture at room temperature.

Step 2: Amide Bond Formation

-

To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).

-

Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final thiazole-carboxamide analog.

Biological Activities and Therapeutic Potential

Structural analogs of 4-Acetyl-2-thiazolecarboxamide have demonstrated a wide spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anticancer Activity

A significant body of research has focused on the development of thiazole-carboxamide derivatives as anticancer agents.[4] These compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival.

3.1.1. EGFR and VEGFR-2 Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are crucial targets in oncology.[2] Several thiazole-based compounds have been identified as potent inhibitors of these receptor tyrosine kinases.

Caption: Inhibition of EGFR and VEGFR-2 signaling by thiazole-carboxamide analogs.

Table 1: Anticancer Activity of Representative Thiazole-Carboxamide Analogs

| Compound ID | Modification | Target(s) | IC50 (µM) | Cancer Cell Line | Reference |

| Analog A | 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl) | Tubulin | 2.5 | MCF-7 | [5] |

| Analog B | 2-phenyl-4-trifluoromethyl | Not specified | 48% inhibition at 5 µg/mL | A-549 | [4] |

| Analog C | 2-(2-cyclopentylidenehydrazinyl)-4-phenyl | EGFR, BRAFV600E | 0.72 | A549 |

Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are implicated in a multitude of chronic diseases. Thiazole-carboxamide derivatives have been investigated for their ability to scavenge free radicals and inhibit pro-inflammatory enzymes.[6]

3.2.1. Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Certain thiazole-carboxamide analogs have shown promising COX inhibitory activity.[7]

Table 2: Antioxidant and Anti-inflammatory Activity of Thiazole-Carboxamide Derivatives

| Compound ID | Biological Activity | Assay | IC50 (µM) or % Inhibition | Reference |

| LMH6 | Antioxidant | DPPH radical scavenging | 0.185 | [6] |

| LMH7 | Antioxidant | DPPH radical scavenging | 0.221 | [6] |

| Compound 2a | COX-2 Inhibition | In vitro COX assay | >50% inhibition at 10 µM | [7] |

Neuroprotective Effects

Recent studies have explored the potential of thiazole-carboxamide derivatives in the context of neurological disorders. Some analogs have been shown to modulate the activity of AMPA receptors, which are involved in excitatory neurotransmission, suggesting a potential therapeutic application in conditions like epilepsy.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole-carboxamide analogs is highly dependent on the nature and position of substituents on the thiazole ring and the carboxamide nitrogen.

-

Substituents on the Thiazole Ring: The introduction of bulky or electron-withdrawing groups at the 4-position of the thiazole ring can significantly influence activity. For instance, a trifluoromethyl group has been shown to be beneficial for anticancer activity in some cases.[4]

-

Aryl Substituents on the Carboxamide: The nature of the aryl group attached to the carboxamide nitrogen plays a critical role in target binding. The presence and position of substituents like methoxy groups on this aryl ring can dramatically alter the antioxidant and enzyme inhibitory potency of the compounds.[6]

-

Linker between Thiazole and Carboxamide: While less explored for the 4-acetyl-2-carboxamide scaffold, modifications to the linker between the core and other functional groups can impact activity, as seen in related thiazole derivatives.

Future Directions and Conclusion

The structural analogs of 4-Acetyl-2-thiazolecarboxamide represent a versatile and promising class of compounds with a wide range of biological activities. The synthetic accessibility of this scaffold allows for the generation of large libraries of compounds for high-throughput screening. Future research in this area should focus on:

-

Lead Optimization: Systematic modification of promising hits to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluation of the most promising analogs in relevant animal models of disease.

References

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.

- Chemical structures of thiazole-carboxamide derivatives.

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PMC.

- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. PMC.

- Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC.

- Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review.

- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide deriv

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.

- SAR, Pharmacokinetics, Safety, and Efficacy of Glucokinase Activating 2-(4-Sulfonylphenyl)-N-thiazol-2-ylacetamides: Discovery of PSN-GK1. OUCI.

- Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. MDPI.

- CN105348216A - Synthetic method for 2-acetyl thiazole.

- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep

- Biologically Active 4-Thiazolidinones: A Review of QSAR Studies and QSAR Modeling of Antitumor Activity. Bentham Science Publishers.

Sources

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Thiazolecarboxamide, N-(1-(4-((2,5-dihydro-4-methoxy-2-oxo-1H-pyrrol-1-yl)carbonyl)-4,5-dihydro-2-thiazolyl)-2-hydroxyethyl)-2-((hydroxyimino)methyl)- | C16H17N5O6S2 | CID 73420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. vigon.com [vigon.com]

- 8. 2059934-83-5|2-(4-Acetylphenyl)thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

understanding the thiazole scaffold in medicinal chemistry

An In-Depth Technical Guide to the Thiazole Scaffold in Medicinal Chemistry

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. These "privileged structures" possess the unique ability to bind to multiple biological targets with high affinity, serving as a fertile ground for drug discovery. Among these, the thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen—holds a place of particular distinction.[1][2] From its early discovery in the structure of vitamin B1 (Thiamine) to its central role in modern pharmaceuticals like the anticancer agent Dasatinib and the antiretroviral Ritonavir, the thiazole scaffold has proven to be a remarkably versatile and enduring pharmacophore.[3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of facts. As a Senior Application Scientist, my objective is to provide a narrative that illuminates the causality behind the thiazole ring's success. We will explore not just what is done, but why specific synthetic routes are chosen, how the scaffold's inherent physicochemical properties are leveraged for target interaction, and where the future of thiazole-based drug design is heading. We will delve into the synthetic chemistry that builds these molecules, the structure-activity relationships (SAR) that define their function, and the practical protocols that validate their activity.

Part 1: The Synthetic Foundation - Constructing the Thiazole Core

The utility of any scaffold begins with its accessibility. The thiazole ring benefits from several robust and versatile synthetic methods, the most prominent of which is the Hantzsch thiazole synthesis, first reported in 1887.[1][6] This and other key methods provide chemists with a reliable toolkit for creating a diverse array of derivatives.

The Hantzsch Thiazole Synthesis: The Workhorse Reaction

The Hantzsch synthesis is the most widely employed method for constructing the thiazole ring, valued for its simplicity, high yields, and tolerance of a wide range of functional groups.[7][8] The fundamental transformation involves the condensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide.[7][9][10]

The reaction proceeds through an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. This sequence provides a direct and predictable route to 2,4-disubstituted thiazoles.

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [7]

This protocol provides a self-validating system for a classic Hantzsch reaction. The poor solubility of the product in the aqueous workup solution allows for straightforward isolation.

-

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

-

Materials:

-

2-bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized water

-

-

Procedure:

-

Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial equipped with a magnetic stir bar.

-

Add 5 mL of methanol to the vial.

-

Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction should become a clear solution.

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix thoroughly. This step neutralizes the HBr byproduct.

-

A precipitate of the thiazole product will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with deionized water to remove any remaining salts.

-

Allow the collected solid to air dry on a tared watch glass.

-

-

Validation: The crude product is typically of sufficient purity for characterization by melting point determination and Thin Layer Chromatography (TLC) against the starting materials.[7]

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

For accessing 5-aminothiazoles, which are valuable intermediates, the Cook-Heilbron synthesis is a key alternative.[11][12] This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[10][11][13]

The mechanism begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the carbon of carbon disulfide.[11] This is followed by an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting intermediate yields the final 5-aminothiazole product.[11]

Part 2: The Thiazole Ring as a Privileged Pharmacophore

The thiazole ring's prevalence in bioactive molecules is not coincidental; it stems from a unique combination of physicochemical properties that make it an exceptional pharmacophore. Its structure allows for a multitude of interactions with biological targets.

-

Aromaticity and Reactivity: The thiazole ring is an aromatic system, with π-electrons delocalized across the five-membered ring.[14] This aromaticity confers significant metabolic stability. Electrophilic substitution preferentially occurs at the electron-rich C5 position, while nucleophilic attack is directed towards the electron-deficient C2 position, allowing for predictable functionalization.

-

Hydrogen Bonding: The ring nitrogen at position 3 is a potent hydrogen bond acceptor. This capability is critical for anchoring the molecule within a target's active site, a feature consistently exploited in the design of enzyme inhibitors.[15]

-

Lipophilicity and Bioavailability: Thiazole derivatives often possess a favorable balance of lipophilicity and hydrophilicity, which can enhance their ability to cross cellular membranes and improve oral bioavailability.[16] This balance can be fine-tuned through substitution at various positions on the ring.

Part 3: Mechanisms of Action and Structure-Activity Relationships (SAR)

The true power of the thiazole scaffold lies in its ability to be decorated with various substituents, allowing for the precise tuning of its biological activity. This has led to the development of thiazole-based drugs across numerous therapeutic areas, most notably in oncology and infectious diseases.

Thiazoles as Potent Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in cancer therapy.[17][18] Many thiazole derivatives have been developed as potent kinase inhibitors, often by mimicking the adenine region of ATP to bind within the enzyme's catalytic site.[19]

-

Mechanism of Inhibition: The thiazole core typically serves as a hinge-binding motif. The nitrogen atom at position 3 forms a crucial hydrogen bond with the "hinge" region of the kinase active site, a conserved backbone interaction that anchors the inhibitor. The substituents at the C2, C4, and C5 positions then project into adjacent hydrophobic pockets, conferring potency and selectivity.

-

Case Study: Dasatinib: Dasatinib is a powerful, FDA-approved multi-kinase inhibitor used to treat chronic myeloid leukemia (CML). Its structure features a central 2-aminothiazole core that is critical for its activity.

-

Structure-Activity Relationship (SAR):

-

The 2-amino group is often essential, acting as a key hydrogen bond donor and acceptor.

-

Substitutions at the C4 and C5 positions are varied to optimize van der Waals interactions within the ATP-binding pocket, which dictates the inhibitor's selectivity profile against different kinases.[20]

-

For example, in PI3K/mTOR dual inhibitors, specific substitutions on the thiazole ring have been shown to form a network of interactions essential for inhibitory activity.[21][22]

-

Caption: Interaction of a thiazole-based inhibitor with a kinase active site.

Thiazoles as Broad-Spectrum Antimicrobial Agents

The thiazole scaffold is a cornerstone of many antimicrobial agents, exhibiting activity against bacteria, fungi, and viruses.[23][24][25]

-

Mechanism of Action: The mechanisms are diverse. For instance, the antibacterial drug Sulfathiazole acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[24] Other thiazole derivatives disrupt cell wall synthesis or other vital metabolic pathways.[24]

-

Structure-Activity Relationship (SAR): SAR studies have shown that the antimicrobial spectrum and potency are highly dependent on the substitution pattern.

-

Combining the thiazole ring with other heterocyclic systems, such as pyrazoline, has been shown to produce hybrid compounds with potent and broad-spectrum antimicrobial activity.[26]

-

The lipophilicity, controlled by substituents, is a critical parameter. Studies have shown that an optimal log P value is necessary for effective antimicrobial action, with either too high or too low lipophilicity leading to decreased activity.[27]

-

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines a standard method to validate the efficacy of newly synthesized thiazole derivatives.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

-

Materials:

-

Synthesized thiazole derivatives

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

-

Procedure:

-

Prepare a stock solution of each thiazole compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of test concentrations (e.g., 200 µg/mL to 1.56 µg/mL).

-

Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the serially diluted compounds.

-

Include a positive control (inoculum without compound) and a negative control (broth only). Also, run a dilution series of a standard antibiotic.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Thiazoles in Anticancer Therapy Beyond Kinase Inhibition

Thiazole derivatives also exert anticancer effects through mechanisms other than kinase inhibition, such as disrupting microtubule dynamics or inducing apoptosis.[28][29]

-

Mechanism: Tubulin Polymerization Inhibition: Certain thiazole-naphthalene derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton.[30] This disruption arrests the cell cycle and leads to apoptotic cell death.

-

SAR: For tubulin inhibitors, SAR studies have revealed that specific substitutions on the phenyl and thiazole rings are crucial for activity. For example, one study found that a compound with an ethoxy group on an attached phenyl ring and a free amine on the thiazole ring was the most potent in a series, with IC₅₀ values in the sub-micromolar range against breast and lung cancer cell lines.[30]

Table 1: Representative Anticancer Activity of Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Thiazole-Naphthalene | MCF-7 (Breast) | 0.48 | Tubulin Polymerization Inhibition | [30] |

| Thiazole-Naphthalene | A549 (Lung) | 0.97 | Tubulin Polymerization Inhibition | [30] |

| Phenyl-Thiazole | HeLa (Cervical) | 3.48 | Apoptosis Induction | [2] |

| Thiazolyl-Pyridine | B-RAFV600E Melanoma | 0.023 | B-RAF Kinase Inhibition | [17] |

| Thiazole Derivative 11c | HepG-2 (Liver) | ~4 µg/mL | Cytotoxicity | [31] |

Part 4: Approved Drugs and Future Perspectives

The translation of fundamental research into clinical success is the ultimate validation of a pharmacophore. The thiazole scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic relevance and favorable safety profile.[6][32]

Table 2: Selected FDA-Approved Drugs Containing a Thiazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

| Dasatinib | Anticancer | Multi-targeted tyrosine kinase inhibitor |

| Ritonavir | Antiretroviral | HIV protease inhibitor |

| Meloxicam | Anti-inflammatory (NSAID) | COX-2 inhibitor |

| Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibitor |

| Pramipexole | Anti-Parkinson's | Dopamine agonist |

| Abafungin | Antifungal | Inhibits fungal membrane enzymes |

The versatility of the thiazole ring ensures its continued prominence in drug discovery. Future research will likely focus on:

-

Developing Novel Derivatives: Exploring new substitution patterns to inhibit challenging targets and overcome drug resistance.[25]

-

Targeting New Disease Areas: Applying the thiazole scaffold to emerging therapeutic areas such as neurodegenerative diseases and metabolic disorders.[33]

-

Hybrid Molecules: Continuing the strategy of combining the thiazole ring with other pharmacophores to create hybrid drugs with dual or synergistic modes of action.[26]

References

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Anti-inflammatory & Antiallergy Agents in Medicinal Chemistry, 22(3), 133-163.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Research on Chemical Intermediates.

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry. Available from: [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. Available from: [Link]

- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). S R vision.

-

Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Available from: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available from: [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry, 16(26), 2841-2862. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Journal of Applicable Chemistry. Available from: [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (n.d.). Molecules. Available from: [Link]

-

A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). Journal of Survey in Fisheries Sciences. Available from: [Link]

-

Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (n.d.). PLoS ONE. Available from: [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1651. Available from: [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available from: [Link]

-

Structure–activity relationship (SAR) of thiazole, thiophene, pyrindone derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MOJ Bioorganic & Organic Chemistry. Available from: [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). Molecules. Available from: [Link]

-

Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (n.d.). ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2568-2578. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing. Available from: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Advances. Available from: [Link]

-

Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. Available from: [Link]

-

A comprehensive review on thiazole derivatives as multifunctional therapeutics. (2026). ResearchGate. Available from: [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Organic Chemistry, 26(14), 1362-1393. Available from: [Link]

-

A review on biological and medicinal significance of thiazoles. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 425-447. Available from: [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Semantic Scholar. Available from: [Link]

-

Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate. Available from: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 639-654. Available from: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). Molecules. Available from: [Link]

- Thiazole derivatives used as pi 3 kinase inhibitors. (n.d.). Google Patents.

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). Molecules. Available from: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). Molecules. Available from: [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie, 25, 267-279. Available from: [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (n.d.). Molecules. Available from: [Link]

-

Thiazole Scaffold: An Overview on Its Synthetic and Pharmaceutical Aspects. (n.d.). ResearchGate. Available from: [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct. Available from: [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry. Available from: [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. Available from: [Link]

-

Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. (2022). YouTube. Available from: [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026). ResearchGate. Available from: [Link]

-

File:Cook heilbron thiazole synthesis mechanism.png. (2018). Wikimedia Commons. Available from: [Link]

-

Mastering Thiazole Synthesis: Key Methods and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencescholar.us [sciencescholar.us]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. nbinno.com [nbinno.com]

- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. WO2009080694A1 - Thiazole derivatives used as pi 3 kinase inhibitors - Google Patents [patents.google.com]

- 23. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jchemrev.com [jchemrev.com]

- 25. ijpsjournal.com [ijpsjournal.com]

- 26. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benthamdirect.com [benthamdirect.com]

- 29. eurekaselect.com [eurekaselect.com]

- 30. tandfonline.com [tandfonline.com]

- 31. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

An In-Depth Technical Guide to the Initial In Vitro Screening of 4-Acetyl-2-thiazolecarboxamide for Anticancer Activity

Abstract

The relentless pursuit of novel, more effective, and selective anticancer therapeutics is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing the thiazole scaffold, represent a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including potent anticancer effects, by interacting with a diverse array of biological targets.[1][3][4][5][6] This guide presents a comprehensive, technically-grounded framework for the initial in vitro screening of a novel candidate, 4-Acetyl-2-thiazolecarboxamide. We will delineate the scientific rationale for investigating this specific molecule, provide detailed, field-proven protocols for primary cytotoxicity assessment, and outline subsequent mechanistic assays to elucidate its mode of action. This document is intended for researchers, scientists, and drug development professionals, offering a structured, self-validating system for the preliminary evaluation of this compound's anticancer potential.

Introduction: The Rationale for Investigating 4-Acetyl-2-thiazolecarboxamide

Cancer remains a leading cause of morbidity and mortality worldwide, necessitating the urgent development of new therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance.[4][5] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile and chemically stable scaffold.[7] Its unique electronic properties and ability to act as a hydrogen bond acceptor enable it to interact with various enzymatic and protein targets implicated in cancer progression.[1]

The selection of 4-Acetyl-2-thiazolecarboxamide for screening is based on a rational design approach:

-

The Thiazole Core: This moiety is present in approved anticancer drugs like Dasatinib and Ixazomib, underscoring its clinical relevance.[1] Its derivatives have been shown to induce apoptosis, inhibit critical cell signaling pathways like PI3K/Akt/mTOR, and modulate the activity of enzymes such as topoisomerases and kinases.[4][5]

-

The 2-Carboxamide Group: Amide functionalities are prevalent in bioactive molecules and are crucial for establishing hydrogen bond interactions within the binding pockets of target proteins, potentially enhancing binding affinity and specificity.

-

The 4-Acetyl Group: The presence of a keto group provides an additional point for potential hydrogen bonding and may influence the molecule's electronic distribution and metabolic stability, thereby modulating its biological activity.

This guide provides the foundational workflow for rigorously testing the hypothesis that 4-Acetyl-2-thiazolecarboxamide possesses cytotoxic activity against cancer cells.

Experimental Screening Workflow: A Multi-Stage Approach

The initial screening process is designed as a cascade, moving from broad cytotoxicity assessment to more focused mechanistic inquiries. This ensures that resources are directed toward compounds that demonstrate promising activity in the primary assays.

Cell Cycle Analysis

This assay determines if the compound inhibits cell proliferation by arresting the cell cycle at a specific checkpoint (G0/G1, S, or G2/M). [8][9] Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

-

Treatment: Seed a sensitive cancer cell line (e.g., the one with the lowest IC50) in 6-well plates. Treat with 4-Acetyl-2-thiazolecarboxamide at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C. [10]4. Staining: Wash the fixed cells with PBS. Resuspend in PBS containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the cellular DNA content using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Induction Assay

To confirm if the observed cytotoxicity is due to programmed cell death, an Annexin V/PI assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. [8] Protocol 4: Annexin V/PI Apoptosis Assay

-

Treatment: Treat a sensitive cancer cell line with the compound at its IC50 concentration for a relevant time period (e.g., 24 or 48 hours).

-

Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. The results will quadrant the cell population into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Hypothesized Molecular Mechanisms

Based on extensive literature on related thiazole derivatives, 4-Acetyl-2-thiazolecarboxamide could exert its anticancer effects through several mechanisms. [4][5]A common pathway affected by such compounds is the induction of intrinsic apoptosis.

Initial results from the cell cycle and apoptosis assays will provide critical data to support or refute specific mechanistic hypotheses. For instance, an accumulation of cells in the pre-G1 phase during cell cycle analysis is often indicative of apoptosis, which can be confirmed by the Annexin V assay.

Conclusion and Future Directions

This guide provides a systematic and robust methodology for the initial in vitro anticancer screening of 4-Acetyl-2-thiazolecarboxamide. By following this structured workflow—from primary cytotoxicity screening across a diverse cell panel to secondary assays elucidating the mechanism of cell death—researchers can generate high-quality, reproducible data to make an informed decision on the compound's potential.

A positive outcome, characterized by potent, selective cytotoxicity and the induction of a defined cell death pathway like apoptosis, would designate 4-Acetyl-2-thiazolecarboxamide as a "hit" compound. This would warrant progression to the next stages of drug discovery, including:

-

Target Identification and Validation: Elucidating the specific molecular target(s) of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound's anticancer activity in preclinical animal models. [11] The foundational screening detailed herein is the critical first step in the long and rigorous journey of translating a promising molecule into a potential clinical therapeutic.

References

-

A Review On Thiazole As Anticancer Agents. (2018). Neliti. Available at: [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020). ResearchGate. Available at: [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Available at: [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Available at: [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. Available at: [Link]

-

Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. (2026). AVESİS. Available at: [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available at: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). ResearchGate. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC. Available at: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. Available at: [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC. Available at: [Link]

-

Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. Available at: [Link]

-

Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. (2020). PubMed. Available at: [Link]

-